8-Bromo-6-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid
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Overview
Description
8-Bromo-6-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid typically involves the functionalization of imidazo[1,2-a]pyridine scaffolds. One common method includes the bromination and fluorination of imidazo[1,2-a]pyridine derivatives under controlled conditions . The reaction conditions often involve the use of bromine and fluorine sources in the presence of catalysts and solvents that facilitate the substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-6-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction reactions may produce various oxidized or reduced forms of the compound .
Scientific Research Applications
8-Bromo-6-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Bromo-6-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
- 6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid
- 6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
Uniqueness
8-Bromo-6-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H4BrFN2O2 |
---|---|
Molecular Weight |
259.03 g/mol |
IUPAC Name |
8-bromo-6-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H4BrFN2O2/c9-5-1-4(10)3-12-6(8(13)14)2-11-7(5)12/h1-3H,(H,13,14) |
InChI Key |
QWCVITVGVCSRSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC=C(N2C=C1F)C(=O)O)Br |
Origin of Product |
United States |
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